Product packaging for Quinoline-7-sulphonic acid(Cat. No.:CAS No. 65433-96-7)

Quinoline-7-sulphonic acid

Cat. No.: B11891273
CAS No.: 65433-96-7
M. Wt: 209.22 g/mol
InChI Key: FBNVOSBSLQPUBQ-UHFFFAOYSA-N
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Description

Quinoline-7-sulphonic acid (CAS 65433-96-7) is a high-purity chemical reagent built upon the versatile quinoline heterocyclic scaffold . This compound is primarily utilized as a key synthetic intermediate in organic and medicinal chemistry research. Recent scientific literature highlights the significant interest in quinoline-sulfonamide hybrid molecules for developing new antibacterial agents, showing potent activity against resistant bacterial strains . Furthermore, quinoline derivatives are extensively investigated for their broad therapeutic potential, including applications in anticancer and antimalarial research . The sulfonic acid group on the quinoline ring makes it a valuable precursor for functionalization and for creating novel compounds for biological evaluation . Researchers employ this compound in the development of potential inhibitors and other biologically active molecules . This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7NO3S B11891273 Quinoline-7-sulphonic acid CAS No. 65433-96-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

65433-96-7

Molecular Formula

C9H7NO3S

Molecular Weight

209.22 g/mol

IUPAC Name

quinoline-7-sulfonic acid

InChI

InChI=1S/C9H7NO3S/c11-14(12,13)8-4-3-7-2-1-5-10-9(7)6-8/h1-6H,(H,11,12,13)

InChI Key

FBNVOSBSLQPUBQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(C=C2)S(=O)(=O)O)N=C1

Origin of Product

United States

Advanced Synthetic Methodologies for Quinoline 7 Sulphonic Acid and Its Derivatives

Strategic Approaches for Direct Sulfonation at the C7 Position

Direct C-H functionalization is an atom- and step-economical approach to introduce a sulfonic acid group onto the quinoline (B57606) scaffold. nih.gov The primary challenge lies in controlling the regioselectivity, as electrophilic substitution on the quinoline ring typically favors the C5 and C8 positions on the benzene (B151609) ring. firsthope.co.in However, specific protocols have been developed to target the C7 position.

Regioselective Sulfonation Protocols and Reagents

Achieving regioselectivity at the C7 position often requires overcoming the intrinsic reactivity of the quinoline nucleus. While direct sulfonation of quinoline with sulfuric acid tends to yield a mixture of isomers, primarily quinoline-5-sulfonic acid and quinoline-8-sulfonic acid, controlling reaction conditions can influence the product distribution.

Recent strategies have explored the use of directing groups on the quinoline ring to steer functionalization to otherwise inaccessible positions. For instance, an amide group at the C8 position can direct functionalization to the C7 position. nih.gov While much of the research has focused on halogenation or olefination, the principles can be extended to sulfonation. rsc.orgresearchgate.net When the C5 position is blocked, electrophilic substitution is directed to the C7 position. For example, a C5-substituted quinoline amide subjected to chlorination conditions with trihaloisocyanuric acid yielded the C7-chlorinated product, demonstrating the feasibility of C7 functionalization when C5 is occupied. rsc.org

Table 1: Reagents for Regioselective Functionalization of Quinolines

Reagent/SystemTarget PositionReaction TypeNotes
Sulfuric Acid (H₂SO₄)C5 / C8SulfonationClassic electrophilic substitution, product mixture depends on conditions. firsthope.co.in
Trihaloisocyanuric AcidC5 / C7HalogenationDemonstrates C7 selectivity when C5 is blocked. rsc.org
Aryl Sulfonyl ChloridesC2SulfonylationUsed with Quinoline N-Oxides and a copper catalyst. acs.org
Sodium SulfinatesC2SulfonylationCopper-catalyzed deoxygenative reaction with Quinoline N-Oxides. acs.org

Catalytic Enhancements in Sulfonation Reactions

Transition metal catalysis has emerged as a powerful tool for C-H bond activation and functionalization, offering pathways to novel regioselectivities. nih.govscilit.com While direct catalytic C7 sulfonation of an unsubstituted quinoline is still a developing area, related C-H functionalization reactions provide a blueprint for future methodologies.

Catalytic systems often employ a directing group to achieve site-selectivity. For instance, Rhodium-catalyzed olefination of N-(quinolin-8-yl)pivalamide has been shown to functionalize the C7 position. nih.gov Cobalt-catalyzed C5-selective sulfonylation of quinolines using aryl diazonium salts has also been reported, indicating the potential of metal catalysts to mediate C-H sulfonylation. researchgate.net Copper-catalyzed reactions have been developed for the C2-sulfonylation of quinoline N-oxides using reagents like aryl sulfonyl chlorides or sodium sulfinates. acs.orgacs.org Although these examples target other positions, they establish the principle that metal catalysts can facilitate the formation of C-S bonds on the quinoline ring, which could be adapted for C7 functionalization with appropriate ligand and directing group design.

Multi-Step Organic Synthesis from Precursor Molecules

When direct sulfonation is not feasible or selective, multi-step synthetic sequences provide a reliable route to quinoline-7-sulphonic acid. These methods typically involve either building the quinoline ring with the sulfonyl group already in place or derivatizing a pre-functionalized quinoline intermediate.

Derivatization of 7-Substituted Quinoline Intermediates

A common strategy involves starting with a quinoline molecule that has a functional group at the C7 position which can be converted into a sulfonic acid. A prime example is the use of 4,7-dichloroquinoline (B193633). The chlorine atom at the C7 position is less reactive than the one at C4, but it can be substituted. researchgate.net

A synthetic route involves the conversion of the 7-chloro group to a thiol, which is then oxidized to the corresponding sulfonyl chloride. This sulfonyl chloride can be subsequently hydrolyzed to the sulfonic acid or reacted with amines to form sulfonamides. For example, 4,7-dichloroquinoline can be reacted with sodium methanethiolate, followed by oxidative chlorination to yield quinoline-7-sulfonyl chloride derivatives. researchgate.net

Annulation Reactions for Quinoline Core Formation Coupled with Sulfonation

Classic quinoline syntheses can be adapted to produce this compound by using appropriately substituted starting materials. These annulation reactions build the quinoline's bicyclic system from simpler aromatic precursors.

Friedländer Synthesis : This reaction involves the condensation of a 2-aminobenzaldehyde (B1207257) or 2-aminobenzophenone (B122507) with a compound containing a reactive α-methylene group (e.g., a ketone or aldehyde). wikipedia.orgorganicreactions.org To synthesize a 7-sulfonated quinoline, one would start with a 2-amino-4-sulfonated benzaldehyde (B42025) or benzophenone. The condensation and subsequent cyclodehydration would then yield the desired this compound derivative. The reaction is often catalyzed by acids (like p-toluenesulfonic acid) or bases. alfa-chemistry.comjk-sci.com

Skraup Synthesis : The Skraup reaction is a cyclization reaction between an aniline (B41778), glycerol (B35011), an oxidizing agent (like nitrobenzene), and sulfuric acid. iipseries.orgwikipedia.org Starting with m-aminobenzenesulfonic acid (metanilic acid) as the aniline component would theoretically lead to the formation of either quinoline-5-sulfonic acid or quinoline-7-sulfonic acid. The regiochemical outcome depends on the direction of the cyclization onto the substituted benzene ring. The harsh, strongly acidic conditions of the Skraup synthesis can make it suitable for substrates that are already sulfonated. organicreactions.org

Pfitzinger Reaction : The Pfitzinger synthesis creates substituted quinoline-4-carboxylic acids from the reaction of isatin (B1672199) with a carbonyl compound in the presence of a base. wikipedia.org To adapt this for the synthesis of this compound, one would need to start with an isatin bearing a sulfonic acid group at the 6-position (6-sulfo-isatin). The reaction with a suitable carbonyl compound would first open the isatin ring, followed by condensation and cyclization to yield 7-sulfo-quinoline-4-carboxylic acid. doi.org

Table 2: Annulation Reactions Adapted for this compound Synthesis

Reaction NameKey PrecursorsResulting Quinoline Derivative
Friedländer Synthesis2-Amino-4-sulfobenzaldehyde + KetoneSubstituted this compound
Skraup Synthesism-Aminobenzenesulfonic acid + GlycerolThis compound (isomer mixture possible)
Pfitzinger Reaction6-Sulfo-isatin + Carbonyl CompoundSubstituted 7-Sulfo-quinoline-4-carboxylic acid

Green Chemistry Principles in this compound Synthesis

Modern synthetic chemistry places a strong emphasis on sustainability, aiming to reduce waste, energy consumption, and the use of hazardous materials. benthamdirect.com These green chemistry principles are increasingly being applied to the synthesis of quinoline derivatives. researchgate.netnih.gov

Key green strategies applicable to this compound synthesis include:

Use of Greener Solvents : Replacing hazardous organic solvents with more environmentally benign alternatives like water or ethanol. researchgate.net

Catalysis : Employing recyclable catalysts, such as solid acid catalysts (e.g., polymer-bound sulfonic acid for Friedländer synthesis) or nanocatalysts, to improve efficiency and reduce waste. nih.govtandfonline.com

Alternative Energy Sources : Utilizing microwave irradiation or ultrasound to accelerate reactions, often leading to higher yields and shorter reaction times compared to conventional heating. benthamdirect.com Microwave-assisted Skraup reactions have been performed in ionic liquids, combining two green chemistry approaches. nih.gov

Solvent-Free Conditions : Conducting reactions without a solvent minimizes waste and simplifies product purification. The Friedländer synthesis, for instance, has been effectively carried out under solvent-free conditions using p-toluenesulfonic acid as a catalyst. jk-sci.com

By integrating these principles, the synthesis of this compound and its derivatives can be made more efficient, economical, and environmentally responsible.

Solvent-Free and Aqueous Medium Reactions

The paradigm of green chemistry encourages minimizing or eliminating the use of volatile organic solvents. Consequently, synthetic protocols conducted in solvent-free conditions or in aqueous media have garnered significant attention for the synthesis of quinoline cores.

Solvent-Free Synthesis: The Friedländer annulation, a classical method for quinoline synthesis, has been adapted to solvent-free conditions using various catalysts. One notable approach involves the use of 1,3-disulfonic acid imidazolium (B1220033) hydrogen sulfate (B86663) (DSIMHS), an ionic liquid that acts as both the catalyst and the reaction medium. This method involves heating a mixture of a 2-aminoaryl ketone, an α-methylene carbonyl compound, and DSIMHS to afford quinoline derivatives in excellent yields and short reaction times. academie-sciences.frresearchgate.net The product can be easily separated as DSIMHS is water-soluble. academie-sciences.fr Another solvent-free approach utilizes caesium iodide as a catalyst under thermal conditions for the reaction between 2-aminoacetophenone (B1585202) and various ketones. researchgate.net

Aqueous Medium Synthesis: Water is an ideal solvent for green synthesis due to its non-toxic, non-flammable, and abundant nature. The synthesis of quinoline derivatives has been successfully demonstrated in water using inexpensive and non-toxic catalysts like iron(III) chloride hexahydrate (FeCl₃·6H₂O). tandfonline.comresearchgate.nettandfonline.com This one-pot method involves the condensation of 2-aminoarylketones with active methylene (B1212753) compounds, offering high yields, mild conditions, and a simple workup procedure. tandfonline.com Furthermore, the C2-sulfonation of quinoline N-oxides has been achieved using sulfonyl chlorides in water with the assistance of zinc dust and ultrasound, providing a green route to sulfonylated quinolines. rsc.org A metal-free and oxidant-free synthesis of 2-sulfonylquinolines has also been reported from quinoline N-oxide and sodium sulfinate using tosyl chloride (TsCl) in water. rsc.org

The table below summarizes various solvent conditions employed in the synthesis of quinoline derivatives.

Reaction TypeMediumCatalyst/ReagentKey AdvantagesReference
Friedländer SynthesisSolvent-FreeDSIMHS (Ionic Liquid)High yields, short reaction times, reusable catalyst academie-sciences.frresearchgate.net
Friedländer SynthesisAqueousFeCl₃·6H₂OEnvironmentally benign, mild conditions, high yields tandfonline.com
C2-SulfonationAqueousZn-dust / UltrasoundGreen solvent, use of ultrasound rsc.org
C2-SulfonationAqueousTosyl Chloride (TsCl)Metal-free, oxidant-free rsc.org

Catalyst-Free and Environmentally Benign Catalytic Systems

The selection of a catalyst is pivotal in developing sustainable synthetic processes. Modern methodologies focus on catalyst-free reactions or the use of catalysts that are reusable, non-toxic, and efficient.

Catalyst-Free Systems: Under specific conditions, such as thermal activation in solvent-free environments, the synthesis of quinoline derivatives can proceed without a catalyst, although yields may be lower and reaction times longer. researchgate.net More advanced catalyst-free approaches include reactions where oxygen from the air acts as the oxidant, for instance, in the synthesis of quinolines from 2-(aminomethyl)-aniline and aromatic ketones. rsc.org

Environmentally Benign Catalysts: A range of green catalysts has been explored for quinoline synthesis.

Ionic Liquids: As mentioned, sulfonic acid-functionalized ionic liquids like DSIMHS are effective and reusable. academie-sciences.frresearchgate.net Other ionic liquids based on fluoroboric acid have also been used. ias.ac.in

Iron Catalysts: FeCl₃·6H₂O is an inexpensive, readily available, and environmentally friendly catalyst for Friedländer synthesis in water. tandfonline.comtandfonline.com

Solid Acid Catalysts: Heterogeneous catalysts like Nafion® NR50, a perfluorinated sulfonic acid polymer, have been employed for quinoline synthesis under microwave irradiation, offering the advantages of easy separation and reusability. mdpi.com Other solid supports for sulfonic acids, such as PEG-supported sulfonic acid and propylsulfonic silica, have also been utilized. academie-sciences.fr

The following table compares different environmentally benign catalytic systems for the synthesis of quinoline derivatives.

Catalyst SystemCatalyst TypeReactionKey Environmental BenefitsReference
DSIMHSIonic LiquidFriedländer SynthesisReusable, dual solvent-catalyst role academie-sciences.frresearchgate.net
FeCl₃·6H₂OLewis AcidFriedländer SynthesisInexpensive, non-toxic, efficient in water tandfonline.comtandfonline.com
Nafion® NR50Solid AcidQuinoline SynthesisHeterogeneous, reusable, stable mdpi.com
Molecular IodineNon-metalThree-component synthesisMetal-free rsc.org

Mechanistic Elucidation of this compound Synthetic Pathways

Understanding the reaction mechanism is crucial for optimizing reaction conditions and improving yields. This section delves into the intermediates and kinetic aspects of synthetic pathways relevant to this compound.

Investigation of Reaction Intermediates

The synthesis of this compound can be conceptually divided into the formation of the quinoline core and the subsequent sulfonation.

Intermediates in Quinoline Ring Formation: In the classic Skraup synthesis, which forms the quinoline ring from aniline and glycerol, key intermediates have been identified. The reaction proceeds through the dehydration of glycerol to form the highly reactive electrophile, acrolein. uop.edu.pk Aniline then undergoes a 1,4-addition to acrolein, followed by an acid-catalyzed ring closure to form 1,2-dihydroquinoline. uop.edu.pk This intermediate is then oxidized to the aromatic quinoline. uop.edu.pk

Intermediates in Electrophilic Sulfonation: The direct sulfonation of quinoline is an electrophilic aromatic substitution reaction. Under strongly acidic conditions, the quinoline nitrogen is protonated, forming the quinolinium ion. This protonation deactivates the pyridine (B92270) ring towards electrophilic attack. Therefore, substitution occurs on the carbocyclic (benzene) ring. uop.edu.pkyoutube.com

The rate-determining step is the attack of the electrophile (SO₃) on the benzene ring to form a resonance-stabilized carbocation intermediate known as an arenium ion or Wheland intermediate (also called a σ-complex). youtube.comimperial.ac.uk The stability of this intermediate dictates the position of substitution.

Attack at C-5 and C-8: When the electrophile attacks at the C-5 or C-8 positions, the positive charge of the Wheland intermediate can be delocalized over the carbocyclic ring without disrupting the aromaticity of the already deactivated pyridinium (B92312) ring.

Attack at C-6 and C-7: Attack at the C-6 or C-7 positions leads to resonance structures where the positive charge is placed on the carbon atom at the ring junction (C-8a or C-4a). Delocalizing this charge further would involve the deactivated pyridinium ring, resulting in less stable intermediates compared to those from C-5 or C-8 attack.

This difference in intermediate stability explains why direct sulfonation of quinoline with fuming sulfuric acid typically yields a mixture of quinoline-8-sulphonic acid and quinoline-5-sulphonic acid, with quinoline-6-sulphonic acid also being a possible product under certain conditions. uop.edu.pkgoogle.com The formation of this compound via this pathway is not favored and generally not reported, indicating the high instability of the corresponding Wheland intermediate. uop.edu.pkgoogle.com

Kinetic Studies of Formation Processes

Specific experimental kinetic studies detailing the rate laws, activation energies, and reaction orders for the synthesis of this compound are not extensively documented in the literature. However, general principles from studies on electrophilic aromatic sulfonation can provide insight.

The sulfonation of aromatic compounds is a complex process. The reaction is reversible, and the product distribution can be influenced by temperature, with the thermodynamically controlled product being favored at higher temperatures. imperial.ac.uk Kinetic studies on the sulfonation of benzene using sulfur trioxide (SO₃) have been performed using computational methods. nih.gov These studies investigate whether the reaction proceeds through a classic SᴇAr mechanism with a distinct σ-complex intermediate or via a more concerted pathway. nih.govmasterorganicchemistry.com

Spectroscopic Characterization and Structural Elucidation of Quinoline 7 Sulphonic Acid Analogs

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing both infrared and Raman techniques, probes the vibrational energy levels of molecules. These methods are foundational for identifying functional groups and providing a unique molecular fingerprint. chemicalbook.com

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy states. vscht.cz This technique is exceptionally useful for identifying the functional groups present in a molecule, as specific bonds vibrate at characteristic frequencies. For quinoline-7-sulphonic acid, the FT-IR spectrum is dominated by absorptions from the quinoline (B57606) ring and the sulphonic acid moiety.

The key functional group is the sulphonic acid (-SO₃H). This group gives rise to several distinct and strong absorption bands. The S=O asymmetric and symmetric stretching vibrations are typically observed in the regions of 1350-1340 cm⁻¹ and 1165-1150 cm⁻¹, respectively. The S-O single bond stretching vibration is generally found in the 900-600 cm⁻¹ range. researchgate.net A very broad absorption band is also expected between 3000-2500 cm⁻¹ due to the O-H stretching of the strongly hydrogen-bonded sulphonic acid proton. vscht.cz

The quinoline ring system also presents a series of characteristic bands. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. researchgate.net The C=C and C=N stretching vibrations within the heterocyclic and benzene (B151609) rings result in a group of bands in the 1650-1430 cm⁻¹ region. researchgate.netresearchgate.net C-H in-plane and out-of-plane bending vibrations provide further structural information in the 1300-1000 cm⁻¹ and 900-675 cm⁻¹ regions, respectively. The substitution pattern on the benzene ring influences the exact position of the strong C-H out-of-plane bending bands.

Table 1: Characteristic FT-IR Absorption Bands for this compound

Frequency Range (cm⁻¹)Vibrational ModeFunctional Group
3100-3000C-H StretchQuinoline Ring
3000-2500O-H Stretch (broad)Sulphonic Acid
1620-1580C=C / C=N StretchQuinoline Ring
1500-1450C=C / C=N StretchQuinoline Ring
1350-1340S=O Asymmetric StretchSulphonic Acid
1165-1150S=O Symmetric StretchSulphonic Acid
900-600S-O StretchSulphonic Acid

Note: Data are compiled from characteristic absorption ranges for aromatic sulphonic acids and quinoline derivatives. vscht.czresearchgate.netresearchgate.netresearchgate.net

Raman spectroscopy is a light-scattering technique that provides information complementary to FT-IR. researchgate.net It is particularly sensitive to vibrations of non-polar bonds and symmetric vibrations, making it an excellent tool for characterizing the carbocyclic and heterocyclic ring systems of quinoline derivatives. researchgate.netacs.org The Raman spectrum serves as a unique molecular fingerprint, allowing for unambiguous identification.

For this compound, the most intense Raman signals are expected to arise from the vibrations of the quinoline nucleus. The ring stretching modes, which appear strongly in the 1650-1300 cm⁻¹ region, are characteristic of the aromatic system. researchgate.net The position of substituents on the quinoline ring can cause significant shifts in the wavenumbers of these key bands, providing structural insights. researchgate.net For instance, DFT calculations on substituted quinolines have shown that groups at the C7 position significantly disturb certain molecular vibrations. researchgate.net

Unlike in FT-IR, the O-H stretching vibration of the sulphonic acid is typically weak in Raman spectra. However, the S=O stretching vibrations can often be observed. The in-plane and out-of-plane ring deformation modes, appearing at lower frequencies, complete the fingerprint and are valuable for distinguishing between isomers. s-a-s.org

Table 2: Expected Key Raman Shifts for this compound

Wavenumber Range (cm⁻¹)Vibrational Assignment
~3060Aromatic C-H Stretch
1620-1570Ring Stretching (νC=C, νC=N)
1480-1350Ring Stretching (νC=C, νC=N)
~1145Symmetric S=O Stretch
1050-1000Ring Breathing / C-H In-plane Bend
850-750C-H Out-of-plane Bend

Note: Data are based on typical Raman shifts for substituted quinoline and aromatic sulphonic acid compounds. researchgate.netresearchgate.nets-a-s.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms. tsijournals.com

The ¹H NMR spectrum of this compound is expected to show six distinct signals in the aromatic region, corresponding to the six protons on the quinoline ring. The chemical shifts of these protons are influenced by the anisotropic effect of the aromatic rings and the electronic effect of the nitrogen atom and the sulphonic acid group. The nitrogen atom deshields adjacent protons (H-2, H-8), shifting them downfield.

The sulphonic acid group is strongly electron-withdrawing, which deshields protons in its vicinity, particularly those in the ortho (H-6, H-8) and para (H-5) positions. Therefore, H-6 and H-8 are expected to be shifted significantly downfield compared to their positions in unsubstituted quinoline. chemicalbook.com The proton on the pyridine (B92270) ring, H-2, is typically the most downfield proton due to its proximity to the nitrogen atom. The coupling between adjacent protons (J-coupling) results in characteristic splitting patterns (e.g., doublets, doublet of doublets) that are crucial for assigning each signal to a specific proton.

Table 3: Predicted ¹H NMR Chemical Shifts (δ) and Splitting Patterns for this compound

ProtonPredicted δ (ppm)Splitting PatternCoupling Constant (J, Hz)
H-2~8.9dd³J(H2-H3), ⁴J(H2-H4)
H-3~7.5dd³J(H3-H2), ³J(H3-H4)
H-4~8.2dd³J(H4-H3), ⁴J(H4-H2)
H-5~8.3d³J(H5-H6)
H-6~8.1d³J(H6-H5)
H-8~8.4s-

Note: Predicted values are relative to TMS and based on data for quinoline and substituted analogs. The absence of a proton at C-7 simplifies the signal for H-8 to a singlet (or a very narrow doublet due to long-range coupling). tsijournals.comchemicalbook.com

The proton-decoupled ¹³C NMR spectrum of this compound should display nine signals, one for each carbon atom in the bicyclic ring system. The chemical shifts are spread over a range of approximately 110-150 ppm. chemicalbook.com The carbon atoms attached to the nitrogen (C-2, C-8a) and the sulphonic acid group (C-7) are significantly influenced. C-2 is typically found far downfield due to the electronegativity of the adjacent nitrogen. researchgate.net

The carbon directly bonded to the sulphonic acid group, C-7, will also experience a strong deshielding effect, resulting in a downfield chemical shift. The other carbons in the benzene ring (C-5, C-6, C-8) will also have their chemical shifts altered by the substituent effect of the -SO₃H group. Quaternary carbons (C-4a, C-7, C-8a) can be distinguished from protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer) or by their absence in an HSQC spectrum.

Table 4: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

CarbonPredicted δ (ppm)
C-2~150
C-3~122
C-4~136
C-4a~129
C-5~128
C-6~127
C-7~140
C-8~129
C-8a~148

Note: Predicted values are relative to TMS and based on data for quinoline and substituted analogs. chemicalbook.comresearchgate.net

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would show cross-peaks connecting H-2 with H-3, H-3 with H-4, and H-5 with H-6. This allows for the unambiguous assignment of protons within the same spin system (i.e., within the pyridine and benzene rings separately).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.edu It is a powerful tool for assigning the signals of all protonated carbons. For example, the proton signal assigned as H-5 would show a cross-peak to the carbon signal assigned as C-5.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over multiple bonds (typically 2-4 bonds). sdsu.edumagritek.com HMBC is critical for piecing together the molecular skeleton and assigning quaternary carbons. In the case of this compound, key HMBC correlations would be expected from H-6 and H-8 to the quaternary carbon C-7, unequivocally confirming the position of the sulphonic acid group. Correlations from H-5 and H-8 to the bridgehead carbon C-4a would help connect the two rings.

Together, these 2D NMR techniques provide a comprehensive map of atomic connectivity, allowing for the complete and confident structural elucidation of this compound and its analogs. oaji.net

High-Resolution Mass Spectrometry (HR-MS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HR-MS) is an indispensable tool for the unambiguous confirmation of elemental composition by providing highly accurate mass measurements. For this compound, with a molecular formula of C₉H₇NO₃S, the theoretical exact mass can be calculated with high precision. This technique is crucial for distinguishing between isomers, which have the same nominal mass but different exact masses due to their distinct atomic arrangements.

In practice, HR-MS analysis of quinoline sulphonic acid and its derivatives confirms their elemental composition by matching the experimentally measured mass to the theoretical value with an error typically in the low parts-per-million (ppm) range. For instance, studies on related quinoline sulfonamides and polysulfonated derivatives of Quinoline Yellow have successfully utilized HR-MS to verify the structures of isolated isomers. nih.govnih.govmdpi.com The technique is sensitive enough to differentiate compounds even when they cannot be resolved chromatographically. lcms.cz

Below is a table comparing the theoretical exact mass of this compound with published HR-MS data for related quinoline sulfonamide analogs.

Compound NameMolecular FormulaCalculated Exact Mass [M+H]⁺ (Da)Found Exact Mass [M+H]⁺ (Da)Reference
This compoundC₉H₇NO₃S210.0219N/ATheoretical
N-(4-chlorophenyl)-N-methylquinoline-8-sulfonamideC₁₆H₁₃ClN₂O₂S349.0465349.0462 mdpi.com
N-(1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl)methyl)quinoline-8-sulfonamideC₂₁H₁₆ClN₆O₂S451.0744451.0741 mdpi.com

Single-Crystal X-ray Diffraction Analysis of this compound and its Co-crystals/Salts

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise data on molecular geometry, conformation, and the intricate network of intermolecular interactions that dictate the crystal packing. While a specific crystal structure for this compound is not publicly available, analysis of related quinoline derivatives provides a robust framework for understanding its expected structural features.

The molecular geometry of this compound is defined by its two primary components: the planar, aromatic quinoline ring system and the tetrahedral sulphonic acid group. The quinoline moiety, a fused bicyclic heteroaromatic system, is expected to be largely planar. researchgate.net SCXRD analysis would precisely determine the bond lengths and angles of this ring system, confirming its planarity and revealing any minor deviations caused by crystal packing forces or substituent effects.

The sulphonic acid group (-SO₃H) attached at the C7 position would exhibit a tetrahedral geometry around the central sulfur atom. X-ray diffraction would provide exact measurements for the S-O and S-C bond lengths and O-S-O bond angles.

The solid-state architecture of this compound is governed by a variety of non-covalent interactions, which can be precisely mapped using SCXRD. The understanding of these interactions is fundamental to crystal engineering, which aims to design solids with specific properties. ias.ac.in

Hydrogen Bonding: The acidic proton of the sulphonic acid group is a strong hydrogen bond donor. It is expected to form robust hydrogen bonds with suitable acceptors. The most likely acceptor is the basic nitrogen atom of a neighboring quinoline molecule (forming an O–H···N bond) or an oxygen atom of an adjacent sulphonic acid group (forming an O–H···O bond). These interactions would link the molecules into chains, sheets, or more complex three-dimensional networks. mdpi.com

π-π Stacking: The planar, electron-rich quinoline rings are prone to engage in π-π stacking interactions. acs.org Analysis of related pyridine and quinoline structures shows that these parallel stacking interactions typically occur with an offset, at perpendicular distances between 3.4 and 3.6 Å. nih.gov These interactions play a crucial role in stabilizing the crystal lattice. acs.org

This compound can exist in two primary forms: a neutral form and a zwitterionic form. The zwitterion is generated via an intramolecular proton transfer from the highly acidic sulphonic acid group to the basic nitrogen atom of the quinoline ring.

Single-crystal X-ray diffraction is the definitive technique to determine the tautomeric state within the crystal lattice. By precisely locating the position of the hydrogen atom, SCXRD can unequivocally distinguish between the neutral molecule (with the proton on a sulphonate oxygen) and the zwitterion (with the proton on the quinoline nitrogen, resulting in a positively charged quinolinium ring and a negatively charged sulphonate group, -SO₃⁻).

Ultraviolet-Visible Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions of the electromagnetic spectrum. Molecules containing conjugated π systems, known as chromophores, exhibit characteristic absorption bands. The quinoline ring system is an excellent chromophore, and its spectrum is characterized by multiple absorption bands corresponding primarily to π→π* and n→π* transitions. libretexts.org

The absorption spectrum of the parent quinoline molecule shows distinct bands corresponding to these transitions. nih.govacs.org The addition of a sulphonic acid group at the 7-position acts as an auxochrome, which can modify the energy of these transitions and thus shift the position and intensity of the absorption maxima.

The primary electronic transitions expected for this compound are:

π→π Transitions:* These are high-intensity absorptions resulting from the promotion of an electron from a bonding π orbital to an anti-bonding π* orbital within the aromatic quinoline system. The extended conjugation of the bicyclic system gives rise to multiple π→π* bands. uzh.ch For the parent quinoline, strong absorptions are observed in the UV region. nih.govacs.org

n→π Transitions:* This transition involves the excitation of a non-bonding electron from the lone pair of the nitrogen atom into an anti-bonding π* orbital. These transitions are typically of lower energy (occur at longer wavelengths) and have a much lower intensity compared to π→π* transitions. libretexts.org

The table below summarizes the experimentally observed electronic transitions for the parent quinoline chromophore.

CompoundSolventAbsorption Maxima (λmax, nm)Transition Type
QuinolineWater275, 299, 312π→π
QuinolineEthanol204π→π
QuinolineGas Phase~310 (3.99 eV)π→π* (S₀→S₁)
QuinolineGas Phase~288 (4.31 eV)π→π* (S₀→S₂)

Computational Chemistry and Quantum Chemical Investigations of Quinoline 7 Sulphonic Acid

Density Functional Theory (DFT) Calculations for Electronic and Molecular Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is widely employed to determine various molecular properties, including geometry, electronic distribution, and reactivity. researchgate.net

The initial step in most quantum chemical studies is the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. nih.gov This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located. For quinoline (B57606) derivatives, DFT methods such as B3LYP combined with basis sets like 6-31G* or 6-311G++(d,p) are commonly used to achieve reliable geometries. researchgate.netuantwerpen.benih.gov

The optimization of Quinoline-7-sulphonic acid would yield precise data on bond lengths, bond angles, and dihedral angles. The resulting structure would show the planar quinoline ring system fused from a benzene (B151609) and a pyridine (B92270) ring, with the sulphonic acid group (-SO₃H) attached at the 7th position. nih.gov Conformational analysis would explore the rotational freedom of the S-O-H bond in the sulphonic acid group to identify the most stable orientation, which is often stabilized by intramolecular interactions. mdpi.com

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Example Data) This table presents a representative format for the output of a geometry optimization calculation. The values are hypothetical.

Parameter Bond/Angle Value (Å or °)
Bond Length C1-C2 1.37
Bond Length C7-S 1.78
Bond Length S-O1 1.45
Bond Length S-O2 1.45
Bond Length S-O3(H) 1.65
Bond Angle C6-C7-C8 119.5
Bond Angle C7-S-O1 106.0
Bond Angle O1-S-O2 113.0

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO acts as an electron donor, representing the nucleophilic character of a molecule, while the LUMO acts as an electron acceptor, indicating its electrophilic character. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. researchgate.netresearchgate.net A large energy gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable. researchgate.netresearchgate.net For quinoline and its derivatives, the HOMO-LUMO gap typically falls within a range that indicates moderate reactivity, which can be tuned by adding different functional groups. researchgate.netrsc.org

Table 2: Representative Frontier Molecular Orbital Energies for a Quinoline Derivative This table illustrates typical FMO energy values as determined by DFT calculations, based on similar compounds. researchgate.net

Parameter Energy (eV)
HOMO Energy (E_HOMO) -6.47
LUMO Energy (E_LUMO) -2.22

Based on the HOMO and LUMO energy values, a set of global reactivity descriptors can be calculated to quantify the chemical behavior of a molecule as a whole. chemrxiv.org These descriptors provide a quantitative measure of stability and reactivity.

Chemical Potential (μ): Represents the escaping tendency of electrons from a system. It is calculated as μ = (E_HOMO + E_LUMO) / 2.

Chemical Hardness (η): Measures the resistance to a change in electron distribution. A harder molecule has a larger HOMO-LUMO gap. It is calculated as η = (E_LUMO - E_HOMO) / 2.

Global Softness (S): The reciprocal of hardness (S = 1/η), indicating how easily a molecule can be deformed.

Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons. It is calculated as ω = μ² / (2η).

Nucleophilicity: The ability of a molecule to donate electrons, which is often correlated with the HOMO energy. nih.gov A higher HOMO energy suggests stronger nucleophilicity.

Local reactivity descriptors, such as Fukui functions, can also be calculated to identify the most reactive sites within the molecule for nucleophilic, electrophilic, or radical attack. chemrxiv.org

Table 3: Illustrative Global Reactivity Descriptors for a Quinoline Derivative This table shows example values for global reactivity descriptors, calculated from the FMO energies in Table 2.

Descriptor Value (eV)
Chemical Potential (μ) -4.345
Chemical Hardness (η) 2.125
Global Softness (S) 0.471

DFT calculations are a powerful tool for predicting spectroscopic properties, which can aid in the structural characterization of a molecule.

Vibrational Frequencies: Theoretical calculations can predict the infrared (IR) and Raman spectra by computing the vibrational modes of the optimized geometry. These calculations help in assigning the experimental vibrational bands to specific molecular motions, such as C-H stretching, C=C bending, and S=O stretching. researchgate.net Calculated frequencies are often systematically higher than experimental values and are typically scaled by an empirical factor to improve agreement. researchgate.net

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, allows for the accurate prediction of nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). Theoretical chemical shifts are calculated relative to a standard (e.g., Tetramethylsilane, TMS) and can be compared with experimental data to confirm the molecular structure. These calculations are sensitive to the electronic environment of each nucleus.

Table 4: Example of Predicted ¹³C NMR Chemical Shifts for a Quinoline Scaffold This table provides an illustrative comparison between theoretically calculated and experimental NMR shifts.

Carbon Atom Calculated δ (ppm) Experimental δ (ppm)
C2 150.5 150.1
C3 121.8 121.2
C4 136.2 135.8
C8 129.9 129.5

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

While DFT calculations provide information on static, minimum-energy structures, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. doi.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how their positions and velocities change over time. frontiersin.org

MD simulations are particularly useful for investigating intermolecular interactions and collective phenomena like self-assembly. mdpi.com For this compound, simulations in an aqueous environment could reveal:

Solvation Structure: How water molecules arrange around the polar sulphonic acid group and the aromatic quinoline core.

Hydrogen Bonding: The dynamics of hydrogen bonds between the sulphonic acid group and surrounding water molecules, or between multiple molecules of this compound.

Self-Assembly: The tendency of the molecules to aggregate in solution. Due to its planar aromatic structure, this compound may exhibit π-π stacking interactions, where the aromatic rings of different molecules align face-to-face or face-to-edge. mdpi.com The sulphonic acid groups could further stabilize these assemblies through hydrogen bonding or electrostatic interactions. Such simulations can provide insights into how non-covalent forces govern the organization of these molecules in solution. mdpi.com

Simulation of Adsorption Processes on Surfaces

Computational simulations, particularly Molecular Dynamics (MD) and Grand Canonical Monte Carlo (GCMC), are powerful tools for understanding the adsorption behavior of molecules like this compound on various surfaces. While direct simulations on this compound are not extensively documented, studies on related quinoline derivatives provide critical insights into the governing principles of their surface interactions.

Molecular dynamics simulations have been employed to study the adsorption of quinoline derivatives on metal surfaces, such as Fe(001). researchgate.net These simulations reveal that the adsorption process is often a charge transfer mechanism, where the quinoline molecule forms a protective film on the metal. researchgate.net The high electron density of the quinoline ring system, combined with the presence of polar substituents, facilitates effective adsorption and the formation of stable complexes with surface metal atoms through coordination bonding. researchgate.net MD simulations can elucidate the preferential adsorption orientation and calculate key energetic parameters like adsorption energy, providing a molecular-level picture of how these compounds interact with and protect metal surfaces. researchgate.net

Grand Canonical Monte Carlo (GCMC) simulations have been used to investigate the adsorption properties of quinoline and its methylated derivatives on FAU zeolite. carbonandhydrogen.com These studies calculate adsorption heat, adsorption isotherms, and identify preferential adsorption sites. carbonandhydrogen.com Research has shown a direct correlation between the basicity of the quinoline derivative and its isosteric heat of adsorption. carbonandhydrogen.com Furthermore, these simulations demonstrate how molecular size affects adsorption capacity, with smaller molecules generally showing greater saturated adsorption. carbonandhydrogen.com The influence of the substrate's composition, such as the silica/alumina ratio in zeolites, can also be modeled, showing that a lower ratio can lead to greater isosteric heat and higher adsorption capacity. carbonandhydrogen.com

Simulation MethodAdsorbateSurface/SubstrateKey Findings
Molecular Dynamics (MD)Imidazoline and Quinoline derivativesFe (001)Adsorption occurs via charge transfer, forming a protective film. Polar substituents enhance adsorption and complex formation. researchgate.net
Grand Canonical Monte Carlo (GCMC)Quinoline, 2-methyl quinoline, 2,4-dimethyl quinolineFAU ZeoliteIsosteric heat of adsorption correlates with adsorbate basicity. Smaller molecular size leads to greater saturated adsorption capacity. carbonandhydrogen.com

Theoretical Modeling of Reaction Mechanisms and Energetics

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry for modeling reaction mechanisms and calculating their energetics. Through DFT, researchers can map out potential energy surfaces, identify transition states, and determine activation energies, providing a detailed understanding of how reactions involving quinoline derivatives proceed.

Studies on the oxidation of quinoline compounds have utilized DFT to probe reaction pathways. For instance, the mechanism of quinoline oxidation catalyzed by Quinoline 2-oxidoreductase has been investigated to determine the interaction site and predict the transition state structure. nih.gov Such calculations can identify the most electropositive centers in the molecule (e.g., the C2 carbon), predicting them as the preferred locus for interaction and subsequent oxidative hydroxylation. nih.gov The confirmation of a transition state is achieved by identifying a single imaginary frequency in the vibrational analysis, which corresponds to the motion along the reaction coordinate. nih.gov

Reaction StudiedComputational MethodKey Findings
Oxidative hydroxylation of QuinolineDensity Functional Theory (DFT)C2 carbon identified as the preferred site of interaction. Transition state structure confirmed with a single imaginary frequency. nih.gov
Ir(III)-catalyzed amidation of Quinoline N-oxideDensity Functional Theory (DFT)The relative stability of amido insertion intermediates determines C8 regioselectivity. The C2-amidation pathway was found to have a prohibitively high activation energy. acs.org
Electrochemical Oxidation of 6-AminoquinolineSemi-empirical quantum chemical computationsTwo pathways investigated: single-electron oxidation at lower potentials and two-electron oxidation at higher potentials, leading to different radical intermediates. researchgate.net

In silico Prediction of Structure-Property Relationships

In silico methods are instrumental in establishing quantitative structure-activity relationships (QSAR) and quantitative structure-property relationships (QSPR). These models use computed molecular descriptors to predict the physicochemical properties and biological activities of compounds like this compound, accelerating drug discovery and materials science research. researchgate.net

Quantum chemical calculations, often performed using DFT, are used to derive a variety of molecular descriptors that correlate with experimental observations. ias.ac.in Parameters such as the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), the energy gap (ΔE), dipole moment (μ), and electronegativity (χ) are frequently calculated for quinoline and its derivatives. electrochemsci.org These descriptors provide insight into the reactivity and stability of the molecules. For example, in the context of corrosion inhibition, a lower energy gap (ΔE) and higher EHOMO value are often associated with greater inhibition efficiency, as they indicate a higher tendency of the molecule to donate electrons to the metal surface. ias.ac.inelectrochemsci.org

Beyond quantum chemistry, various computational tools are used to predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. nih.gov Web-based platforms like SwissADME and pkCSM can predict pharmacokinetic profiles, drug-likeness based on rules like Lipinski's rule of five, and potential toxicity for novel quinoline derivatives. researchgate.netbenthamdirect.comresearchgate.neteurekaselect.com These predictions are crucial in the early stages of drug development to filter out candidates with unfavorable ADMET characteristics, thereby reducing the time and cost associated with experimental testing. nih.gov QSAR models, often built with machine learning algorithms, can correlate these predicted properties with biological activities, such as inhibitory action against specific enzymes or multidrug resistance proteins. nih.gov

Quinoline DerivativeEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)Dipole Moment (μ) (Debye)Reference
Quinoline (QL)-6.596-0.9935.6032.253 electrochemsci.org
Quinaldine (QLD)-6.327-0.8415.4862.164 electrochemsci.org
Quinaldic Acid (QLDA)-6.678-1.7474.9313.518 electrochemsci.org

Coordination Chemistry and Metal Complexation of Quinoline 7 Sulphonic Acid

Design Principles for Quinoline-7-sulphonic Acid as a Ligand

The efficacy of a molecule to act as a ligand in forming metal complexes is determined by its structural and electronic properties. This compound possesses key features that make it a versatile ligand for coordinating with metal ions.

The primary sites for metal chelation on the this compound molecule are the nitrogen atom of the quinoline (B57606) ring and the oxygen atoms of the sulfonic acid group. The nitrogen atom possesses a lone pair of electrons that can be donated to a metal center. researchgate.netnih.gov

Coordination often occurs in a bidentate fashion, involving the quinoline nitrogen and one of the oxygen atoms from the deprotonated sulfonate group (-SO₃⁻). nih.govresearchgate.net This arrangement forms a stable five- or six-membered chelate ring, which is thermodynamically favorable. In analogous compounds like 8-hydroxyquinoline-5-sulfonate, bidentate chelation through the ring nitrogen and a deprotonated hydroxyl group is a common coordination mode. researchgate.net Furthermore, the other oxygen atoms of the sulfonate group can also participate in coordination, potentially acting as bridging ligands to link multiple metal centers, leading to the formation of polymeric or supramolecular structures. researchgate.net

Potential Donor AtomLocationRole in Coordination
NitrogenQuinoline RingPrimary donor atom, participates in chelate ring formation.
OxygenSulfonate Group (-SO₃⁻)Primary donor atom for chelation; can also act as a bridging atom.

The sulfonic acid group at the 7-position significantly influences the properties of the quinoline molecule as a ligand. Its primary effects are enhancing aqueous solubility and providing robust coordination sites.

Solubility: The sulfonic acid group is highly polar and ionizable. In aqueous solutions, it readily deprotonates to form the sulfonate anion (-SO₃⁻), which greatly increases the water solubility of the ligand and its corresponding metal complexes compared to the parent quinoline molecule. uci.edu This property is advantageous for applications in aqueous media.

Coordination: As a hard donor, the oxygen atoms of the sulfonate group show a strong affinity for hard Lewis acid metal ions, such as Al³⁺, Fe³⁺, lanthanides, and actinides. nih.govscispace.com The presence of multiple oxygen atoms allows for versatile coordination modes, including monodentate, bidentate, and bridging coordination. researchgate.net This versatility enables the formation of diverse and complex molecular architectures.

Synthesis and Characterization of this compound Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in a solvent. The resulting complexes can be characterized by various spectroscopic and analytical techniques to determine their structure and coordination environment.

Quinoline derivatives are well-known for their ability to form stable complexes with a wide range of transition metal ions, including but not limited to Cu²⁺, Ni²⁺, Co²⁺, Zn²⁺, and Mn²⁺. researchgate.netnih.govnih.gov The synthesis of these complexes is generally straightforward, often achieved by mixing stoichiometric amounts of the ligand and a metal salt (e.g., chloride, sulfate (B86663), or acetate) in a suitable solvent, such as water or ethanol. nih.govmdpi.com The reaction mixture may be stirred at room temperature or heated under reflux to facilitate complex formation. The resulting solid complex can then be isolated by filtration, washed, and dried. The coordination environment in these complexes often involves the quinoline nitrogen and sulfonate oxygen atoms, leading to stable chelate structures. nih.govresearchgate.net

The hard oxygen donor atoms of the sulfonate group make this compound a suitable ligand for complexing with hard metal ions like lanthanides (e.g., La³⁺, Eu³⁺) and actinides (e.g., UO₂²⁺). scispace.commdpi.com The chemistry of lanthanides and actinides is dominated by ionic bonding with a preference for oxygen-donating ligands. scispace.comresearchgate.net

Synthesis protocols are similar to those for transition metals, involving the reaction of the ligand with a lanthanide or actinide salt in solution. mdpi.com The resulting complexes are often hydrated, with water molecules occupying some of the coordination sites on the large metal ions. The strong interaction between the sulfonate group and these f-block elements can lead to the formation of highly stable complexes. mdpi.com

Several spectroscopic techniques are employed to confirm the coordination of the ligand to the metal ion and to elucidate the structure of the resulting complex.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the coordination sites by observing shifts in the vibrational frequencies of the functional groups upon complexation. Coordination of the quinoline nitrogen to a metal ion is typically evidenced by a shift in the C=N stretching vibration. The involvement of the sulfonate group in bonding is confirmed by changes in the frequencies of the S=O and S-O stretching vibrations. ijacskros.com

UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectra of the ligand, which arise from π→π* and n→π* transitions, are altered upon complexation with a metal ion. bendola.com These shifts in the absorption bands (either to longer or shorter wavelengths) provide strong evidence of complex formation. tandfonline.comtandfonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool for studying the coordination in solution. When the ligand coordinates to a metal center, the chemical shifts of the protons on the quinoline ring, particularly those adjacent to the nitrogen atom, are typically shifted downfield. nih.govnih.gov This deshielding effect confirms the involvement of the nitrogen atom in the coordination.

Spectroscopic TechniqueObserved Change Upon ComplexationInformation Gained
Infrared (IR) Shift in C=N stretching frequency. Shifts in S=O and S-O stretching frequencies.Confirms coordination of quinoline nitrogen. Confirms coordination of sulfonate oxygen atoms.
UV-Visible Shift in λₘₐₓ of π→π* and n→π* transitions.Evidence of metal-ligand interaction and complex formation.
¹H NMR Downfield shift of proton signals near the N-atom.Confirms coordination of the quinoline nitrogen in solution.

Thermodynamic and Kinetic Aspects of Metal Complex Formation

The thermodynamic stability and kinetic behavior of metal complexes are fundamental to understanding their formation and reactivity in solution. These aspects are governed by the nature of the metal ion and the ligand.

Determination of Stability Constants

The stability of a metal complex in solution is quantified by its stability constant (or formation constant), which describes the equilibrium of the complex formation. scispace.com For a simple 1:1 metal (M) to ligand (L) complex, the reaction and stability constant (K) are given by:

M + L ⇌ ML K = [ML] / ([M][L])

Higher values of K indicate greater thermodynamic stability. rsc.org Stability constants are typically determined experimentally using techniques such as potentiometry, spectrophotometry (UV-Vis), and nuclear magnetic resonance (NMR) spectroscopy. scispace.commdpi.com These methods monitor changes in properties like pH, absorbance, or chemical shift upon complexation to calculate the concentrations of the species at equilibrium.

Interactive Table: General Factors Influencing Metal Complex Stability

FactorInfluence on StabilityRationale
Metal Ion Charge Higher charge generally increases stability.Stronger electrostatic attraction between the metal cation and the ligand's donor atoms.
Metal Ion Size Smaller ionic radius for a given charge generally increases stability.Higher charge density leads to stronger electrostatic interactions.
Ligand Basicity More basic ligands tend to form more stable complexes.Stronger Lewis bases are better electron-pair donors to the metal (Lewis acid).
Chelate Effect Polydentate ligands forming chelate rings result in significantly higher stability.Favorable entropy change upon releasing more solvent molecules than ligand molecules that are binding.
Steric Hindrance Bulky groups on the ligand can decrease stability.Prevents optimal approach and bonding of the ligand to the metal center.

Investigation of Ligand Exchange and Substitution Reactions

Ligand exchange and substitution reactions involve the replacement of a ligand in a coordination complex with another. libretexts.org The kinetics of these reactions—how fast they proceed—classify complexes as either labile (fast exchange) or inert (slow exchange). The mechanism of these reactions can be broadly categorized as associative, dissociative, or interchange. libretexts.org

Associative (A) Mechanism: The incoming ligand binds to the complex first, forming a higher-coordination intermediate, after which the leaving group departs.

Dissociative (D) Mechanism: The leaving group departs first, forming a lower-coordination intermediate, which is then attacked by the incoming ligand.

Interchange (I) Mechanism: The incoming ligand enters the outer coordination sphere and a concerted process occurs where the incoming ligand enters and the leaving group departs without a distinct intermediate. This can be associative (Ia) or dissociative (Id) in character. libretexts.org

Kinetic studies, often performed using stopped-flow spectrophotometry, can elucidate the mechanism by examining how the reaction rate depends on the concentrations of the complex and the incoming ligand. rsc.org While specific kinetic data for ligand exchange involving this compound is scarce, its behavior would be influenced by the electronic and steric properties of the sulphonic acid group at the 7-position and the nature of the metal center it is coordinated to.

Incorporation into Metal-Organic Frameworks (MOFs) and Coordination Polymers

The bifunctional nature of this compound, possessing both a nitrogen donor and a sulphonate group, makes it a potential candidate as an organic linker for the construction of coordination polymers and MOFs. rsc.org

Hydrothermal and Solvothermal Synthesis of MOFs with this compound

Hydrothermal and solvothermal synthesis are the most common methods for preparing MOFs. ossila.comresearchgate.net These techniques involve heating a mixture of a metal salt and an organic linker (like this compound) in a suitable solvent (water for hydrothermal, an organic solvent for solvothermal) in a sealed vessel at elevated temperatures and pressures. znaturforsch.comrsc.org

The key parameters that influence the final product's structure include:

Temperature and Pressure: Affect the solubility of precursors and the kinetics of crystal nucleation and growth. nih.gov

Solvent System: The polarity and coordinating ability of the solvent can influence the resulting framework topology.

pH and Modulators: The addition of acids or bases can alter the deprotonation state of the linker and the structure of the metal-containing secondary building units (SBUs). znaturforsch.com

For instance, a hypothetical synthesis of a MOF using this compound could involve reacting it with a metal salt like Zinc nitrate (B79036) or Copper acetate (B1210297) in a solvent such as N,N-dimethylformamide (DMF) or ethanol/water mixture, heated in a Teflon-lined autoclave for 1-3 days. polymtl.ca The sulphonic acid group would likely serve as the primary coordination site to bridge metal centers, forming the extended network. acs.orgnih.gov

Structural Characterization of MOF Materials

Once a MOF is synthesized, its structure must be thoroughly characterized. The primary techniques include:

Powder X-ray Diffraction (PXRD): Used to confirm the phase purity of the bulk synthesized material and to check for structural changes under different conditions (e.g., after solvent removal or gas adsorption). nih.gov

Scanning Electron Microscopy (SEM): Provides information on the crystal morphology (shape) and size distribution of the MOF particles.

Thermogravimetric Analysis (TGA): Determines the thermal stability of the MOF and helps identify the temperature at which the framework begins to decompose.

Fourier-Transform Infrared (FTIR) Spectroscopy: Confirms the presence of the organic linker within the framework and provides information about its coordination to the metal centers by observing shifts in vibrational frequencies (e.g., of the S=O bonds in the sulphonate group). acs.org

Porous Properties and Gas Adsorption Studies

A key feature of MOFs is their permanent porosity. nih.gov After synthesis, solvent molecules occupy the pores and must be removed through an "activation" process, typically involving solvent exchange followed by heating under vacuum. ossila.com The porous properties are then characterized by gas adsorption measurements.

Nitrogen Adsorption at 77 K: This is the standard method to determine the specific surface area (often calculated using the Brunauer-Emmett-Teller, or BET, model), pore volume, and pore size distribution of the activated MOF. bacatec.de

Adsorption of Other Gases: Adsorption isotherms for gases like hydrogen (H₂), carbon dioxide (CO₂), and methane (B114726) (CH₄) are measured to evaluate the MOF's potential for applications in gas storage and separation. rsc.org

Biological Activity and Structure Activity Relationship Sar Investigations of Quinoline 7 Sulphonic Acid Derivatives

Mechanistic Insights into Antimicrobial Action

The antimicrobial properties of quinoline (B57606) derivatives are well-documented, with research focusing on their efficacy against a range of bacterial and fungal pathogens. nih.gov The mechanisms underlying this activity are diverse, involving the disruption of essential cellular processes and the inhibition of key microbial enzymes.

Studies on Antibacterial Efficacy and Mode of Action

Quinoline derivatives have demonstrated significant antibacterial potential against both Gram-positive and Gram-negative bacteria. biointerfaceresearch.commdpi.com A primary mode of action for many quinolone antibiotics is the inhibition of bacterial DNA replication by targeting topoisomerase II (DNA gyrase) and topoisomerase IV. nih.govmdpi.com The blockage of these essential enzymes interferes with DNA coiling, replication, and recombination, leading to bacterial cell death. nih.gov

Further studies on novel thiazole-quinolinium derivatives have identified a different mechanism of action involving the disruption of bacterial cell division. rsc.org Certain derivatives were found to alter the morphology of bacterial cells, causing them to elongate. Biochemical assays revealed that these compounds stimulate the polymerization of the FtsZ protein, a crucial component in forming the Z-ring, which is essential for bacterial cytokinesis. This disruption of FtsZ dynamic assembly ultimately inhibits cell division, highlighting an alternative pathway for the antibacterial effects of quinoline-based compounds. rsc.org The antibacterial activity of various quinoline derivatives against specific bacterial strains is summarized below.

Compound ClassTarget Organism(s)Observed Effect/Mechanism
Quinolone AntibioticsGram-negative and Gram-positive bacteriaInhibition of DNA gyrase and topoisomerase IV, leading to disruption of DNA replication. nih.govmdpi.com
Thiazole-quinolinium derivativesStaphylococcus aureus (MRSA), Vancomycin-resistant Enterococcus, Escherichia coli (NDM-1)Stimulation of FtsZ polymerization, disruption of Z-ring formation, and inhibition of cell division. rsc.org
Hybrid Quinoline-Sulfonamide Cadmium (II) ComplexStaphylococcus aureus, Escherichia coliPotent antibacterial activity observed. mdpi.com
Quinoline Benzodioxole DerivativeEscherichia coli, Staphylococcus aureusExcellent antibacterial activity with a reported MIC of 3.125 µg/mL. mdpi.com

Antifungal Activity and Suggested Intramolecular Synergism

While 8-quinolinol-5-sulfonic acid itself shows little antimicrobial activity, likely due to an unfavorable partition coefficient, certain halogenated derivatives of both 8-quinolinol-5- and 7-sulfonic acids exhibit significant antifungal properties. nih.govresearchgate.net Studies involving twenty-six different derivatives tested against six fungal species revealed that halogen substitution is key to their activity. nih.gov

Specifically, 7-chloro- and 7-bromo-8-quinolinol-5-sulfonic acids, as well as 5-chloro- and 5-bromo-8-quinolinol-7-sulfonic acids, displayed fungal inhibition within an order of magnitude of the parent compound, 8-quinolinol. nih.govresearchgate.net This suggests that a non-chelating mechanism may contribute to their fungitoxicity. nih.gov

Further research into dichlorinated sulfonic acid derivatives has led to the concept of "intramolecular synergism." The enhanced antifungal activity of dichlorosulfonic acids compared to their corresponding monochlorosulfonic acid counterparts is attributed to this phenomenon, where the combined effect of the substituents within the same molecule is greater than the sum of their individual effects. nih.govresearchgate.net

CompoundFungal InhibitionProposed Mechanism
8-Quinolinol-5-sulfonic acidNearly devoid of activity. nih.govresearchgate.netUnfavorable partition coefficient. nih.govresearchgate.net
7-Chloro-8-quinolinol-5-sulfonic acidSignificant inhibition. nih.govresearchgate.netPartial non-chelating mechanism. nih.govresearchgate.net
7-Bromo-8-quinolinol-5-sulfonic acidSignificant inhibition. nih.govresearchgate.netPartial non-chelating mechanism. nih.govresearchgate.net
5-Chloro-8-quinolinol-7-sulfonic acidSignificant inhibition. nih.govresearchgate.netPartial non-chelating mechanism. nih.govresearchgate.net
5-Bromo-8-quinolinol-7-sulfonic acidSignificant inhibition. nih.govresearchgate.netPartial non-chelating mechanism. nih.govresearchgate.net
Dichlorinated 8-quinolinol sulfonic acidsEnhanced activity over monochlorinated versions. nih.govresearchgate.netIntramolecular synergism. nih.govresearchgate.net

Inhibition of Microbial Enzyme Systems

The antimicrobial activity of quinoline-7-sulphonic acid derivatives and related compounds is frequently linked to the inhibition of specific microbial enzymes that are vital for the pathogen's survival. As mentioned previously, the inhibition of bacterial DNA gyrase and topoisomerase IV is a classic mechanism for quinolone antibacterials. nih.govmdpi.com

In addition to these DNA-related enzymes, other microbial enzyme systems are also targeted. For instance, certain quinazoline (B50416) derivatives, which are structurally related to quinolines, have been identified as potent inhibitors of Bacillus cereus sphingomyelinase C (SMase). nih.gov This enzyme is a crucial virulence factor for the bacterium. The inhibition of such enzymes represents a promising therapeutic strategy for combating opportunistic infections. nih.gov Furthermore, the disruption of the FtsZ protein's enzymatic (GTPase) activity and its polymerization dynamics represents another key example of targeting a microbial enzyme system to achieve an antibacterial effect. rsc.org

Research into Anticancer and Cytotoxic Mechanisms

Quinoline and its derivatives, including those with sulfonamide moieties, have emerged as a significant class of compounds with promising anticancer activity. mdpi.commdpi.com Research in this area has focused on elucidating their interactions with specific cellular targets and their ability to trigger cellular processes that lead to the death of cancer cells.

Interaction with Cellular Targets (e.g., DNA, Specific Enzymes)

The anticancer effects of quinoline derivatives are often mediated by their direct interaction with crucial biomolecules within cancer cells, such as DNA and specific enzymes that are overexpressed or play a key role in tumor progression.

DNA Intercalation and Enzyme Inhibition: Certain quinoline-based compounds have been shown to function as DNA intercalating agents. biorxiv.orgnih.gov These molecules insert themselves into the DNA structure, which can lead to the inhibition of various enzymes that act on DNA. biorxiv.org This includes DNA methyltransferases (DNMTs), polymerases, and base excision repair glycosylases. biorxiv.orgnih.gov For example, specific derivatives can intercalate into DNA via the minor groove, causing a significant conformational change that moves an enzyme's catalytic domain away from the DNA, thereby inhibiting its function. nih.gov

Inhibition of Cancer-Associated Enzymes:

Carbonic Anhydrases (CAs): Quinoline-based benzenesulfonamides have been developed as potent inhibitors of human carbonic anhydrase (hCA) isoforms IX and XII. mdpi.com These enzymes are known as "cancer-associated" isoforms because they are upregulated in many hypoxic tumors and help maintain the acidic extracellular environment that promotes tumor growth and metastasis. mdpi.com

Pyruvate (B1213749) Kinase M2 (PKM2): Quinoline-8-sulfonamides have been investigated as inhibitors of the M2 isoform of pyruvate kinase. mdpi.com PKM2 is a key enzyme in the altered metabolic state of cancer cells (the Warburg effect) and is involved in promoting cell proliferation and resistance to apoptosis. mdpi.com

DNA Methyltransferases (DNMTs): As mentioned, quinoline compounds can inhibit DNMTs, which are critical for epigenetic regulation. biorxiv.orgnih.gov Novel quinoline derivatives have been developed that act as both inhibitors and degraders of DNMTs, particularly DNMT3A, offering a dual mechanism to counteract aberrant DNA methylation in cancer cells. mdpi.com

Cellular TargetQuinoline Derivative ClassMechanism of Action
DNA and associated enzymesQuinoline-based analogsIntercalation into DNA minor groove, leading to inhibition of DNMTs, polymerases, and glycosylases. biorxiv.orgnih.gov
Carbonic Anhydrase IX & XIIQuinoline-based benzenesulfonamidesInhibition of enzymatic activity, counteracting tumor acidosis. mdpi.com
Pyruvate Kinase M2 (PKM2)Quinoline-8-sulfonamidesInhibition of enzyme activity, disrupting cancer cell metabolism. mdpi.com
DNA Methyltransferase 3A (DNMT3A)Novel quinoline compoundsInhibition of enzymatic activity and induction of protein degradation. mdpi.com

Induction of Cellular Processes (e.g., Cell Cycle Arrest, Apoptosis, Angiogenesis Inhibition)

Beyond direct target inhibition, this compound derivatives and their analogs can induce a cascade of cellular events that collectively suppress tumor growth.

Cell Cycle Arrest: Studies on quinazoline sulfonamides, which share structural similarities, have shown they can inhibit cancer cell proliferation by inducing cell cycle arrest, particularly at the G1 phase. nih.gov This prevents the cells from progressing through the cell cycle and replicating. Research on an 8-hydroxyquinoline-5-sulfonamide derivative also found that it increased the transcriptional activity of the p53 and p21 proteins, which are key regulators of the cell cycle. nih.gov

Apoptosis (Programmed Cell Death): Many quinoline derivatives are potent inducers of apoptosis. One study demonstrated that a specific quinoline derivative (QC-4) caused condensation, nuclear damage, and changes in membrane integrity, all hallmarks of apoptosis. nih.gov The apoptotic effect can be triggered through various pathways. For example, some compounds elicit a DNA damage response via p53 activation, a protein central to initiating apoptosis following cellular stress. biorxiv.orgnih.gov Furthermore, quinoline derivatives have been shown to alter the expression of key apoptosis-regulating genes, such as decreasing the anti-apoptotic BCL-2 and increasing the pro-apoptotic BAX. nih.gov

Angiogenesis Inhibition: Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. Certain quinoline derivatives have been found to possess anti-angiogenic properties, thereby cutting off the tumor's supply of nutrients and oxygen. nih.gov

SAR Studies Linking Structural Modifications to Antitumor Potency and Selectivity

The antitumor efficacy of quinoline derivatives is profoundly influenced by the nature and position of various substituents on the core quinoline scaffold. Structure-activity relationship (SAR) studies have been instrumental in elucidating the pharmacophoric features essential for potency and selectivity against cancer cells.

Research into a series of quinoline derivatives has highlighted several key structural determinants for antiproliferative activity. nih.gov A critical analysis suggested that a large and bulky alkoxy substituent at the 7-position of the quinoline ring is a beneficial feature for enhancing antitumor effects. nih.gov Furthermore, the presence of an amino side chain at the 4-position was found to facilitate the antiproliferative action of this class of compounds. The length of this alkylamino side chain also plays a role, with studies indicating that a chain containing two CH2 units is the most favorable for potency. nih.gov

In a different series of acetylenic quinolinesulfonamides, specific substitutions were identified as crucial for high antiproliferative activity. One of the most active compounds featured a 4-propargylthio group and a sulfamoyl group at the 7-position, demonstrating significant potency against the T47D breast cancer cell line with an IC50 value of 0.07 µM. nih.gov SAR analysis of these acetylenic derivatives also revealed that replacing a sulfur atom with a selenium atom in the side chain can successfully retain potent activity against the MCF-7 breast cancer cell line. nih.gov

Conversely, for a series of 8-hydroxyquinoline-5-sulfonamide derivatives, the unsubstituted phenolic group at the 8-position was identified as a key structural fragment necessary for biological activity. mdpi.comnih.gov Methylation of this phenolic group resulted in a significant loss of anticancer and antibacterial activity, underscoring its importance for the compound's mechanism of action. mdpi.com

Table 1: Structure-Activity Relationship Findings for Quinoline Derivatives

Structural ModificationPosition on Quinoline RingImpact on Antitumor ActivityReference Compound Class
Large, bulky alkoxy substituent7Beneficial for antiproliferative activityGeneral Quinoline Derivatives
Amino side chain4Facilitates antiproliferative activityGeneral Quinoline Derivatives
Propargylthio group and Sulfamoyl group4 and 7, respectivelyHigh antiproliferative activity (IC50 = 0.07 µM vs. T47D)Acetylenic Quinolinesulfonamides
Unsubstituted phenolic group8Key for biological activity8-Hydroxyquinoline-5-sulfonamides
Methylation of 8-phenolic group8Significant loss of activity8-Hydroxyquinoline-5-sulfonamides
Replacement of sulfur with selenium in side chain-Retains activity against MCF-7 cellsAcetylenic Quinolinesulfonamides

Enzyme Inhibition and Protein Interaction Profiling

Assays for Inhibition of Specific Biological Enzymes (e.g., DNA replication, RNA synthesis)

Quinoline-based compounds have been shown to inhibit a diverse array of enzymes that act on nucleic acids, representing a key aspect of their antitumor mechanism. tmc.edunih.gov The quinolone class of antibiotics, which are structurally related, are well-known inhibitors of bacterial DNA synthesis, targeting enzymes such as DNA gyrase and topoisomerase IV. study.com

More specifically, recent studies on a panel of fifteen quinoline-based analogs demonstrated broad inhibitory activity against various enzymes crucial for DNA maintenance and replication. tmc.edunih.gov Six of these derivatives exhibited low micromolar inhibitory effects on human DNA cytosine methyltransferase (DNMT1). biorxiv.org This inhibition was found to be DNA substrate-dependent. biorxiv.org The study also revealed that these quinoline compounds can inhibit other DNA-interacting enzymes, including base excision repair DNA glycosylases and various DNA and RNA polymerases. tmc.edunih.gov

Furthermore, some quinoline derivatives have shown inhibitory effects against viral enzymes. Several compounds were tested against HIV reverse transcriptase, an enzyme that synthesizes DNA from an RNA template, with nearly all showing approximately 50% inhibition at a 10 µM concentration. tmc.edubiorxiv.org At a higher concentration of 50 µM, four of these derivatives reduced the activity of HIV reverse transcriptase to undetectable levels. tmc.edubiorxiv.org Intriguingly, the parent quinoline compound in one study was the most effective inhibitor against a poliovirus RNA-dependent RNA polymerase (RdRp), suggesting that derivatives might be tailored to differentiate between enzymes acting on RNA versus DNA duplexes. tmc.edubiorxiv.org

Exploration in Proton Conducting Materials

This compound is a compound of interest in the development of proton conducting materials, which are essential components of electrochemical devices like proton-exchange membrane fuel cells (PEMFCs). The efficacy of these materials hinges on their ability to facilitate the transport of protons while preventing the passage of electrons and reactant gases. The chemical architecture of this compound is particularly well-suited for this purpose, combining a stable aromatic quinoline backbone with a proton-donating sulfonic acid group.

The key to its function lies in the sulfonic acid (-SO₃H) moiety. This group is strongly acidic and highly hydrophilic, readily releasing its proton (H⁺) in the presence of a transport medium like water. In a polymer matrix or a solid-state material incorporating this compound, these sulfonic acid groups can create hydrophilic channels. Protons, often associated with water molecules to form hydronium ions (H₃O⁺), can then move through these channels via the Grotthuss mechanism ("proton hopping") or vehicular transport, resulting in efficient proton conduction.

The quinoline ring provides a rigid and thermally stable scaffold, ensuring the mechanical and chemical integrity of the material under the operating conditions of a fuel cell. The strategic placement of the sulfonic acid group on this stable aromatic structure is a common design principle for creating robust proton exchange membranes. Research into various sulfonated aromatic polymers has demonstrated that high proton conductivity can be achieved by controlling the density and distribution of sulfonic acid groups.

Illustrative Proton Conductivity of Sulfonated Polymer Systems
Polymer TypeDegree of Sulfonation (%)Conductivity at 80°C (mS/cm)Condition
Sulfonated Poly(arylene ether sulfone)40-6080 - 150100% Relative Humidity
Sulfonated Polyimide50-70100 - 180100% Relative Humidity
Sulfonated Polytriazole-132 - 304100% Relative Humidity
Nafion® 117 (Reference)-~100100% Relative Humidity

This table provides representative data for various classes of sulfonated polymers to illustrate the performance range of materials designed with sulfonic acid functional groups for proton conduction.

Advanced Applications of Quinoline 7 Sulphonic Acid in Materials Science and Catalysis

Development of Functional Materials Incorporating Quinoline-7-sulphonic Acid

Supramolecular Self-Assembly for Responsive Materials

The structure of this compound contains distinct features that enable its participation in supramolecular self-assembly—the spontaneous organization of molecules into ordered structures through non-covalent interactions. These interactions, which include hydrogen bonding, π-π stacking, and electrostatic forces, allow for the construction of "smart" or responsive materials that can change their properties in response to external stimuli.

The quinoline (B57606) component of the molecule is an aromatic, planar ring system. This structure facilitates π-π stacking interactions, where the electron clouds of adjacent quinoline rings attract one another, leading to ordered, stacked arrangements. Furthermore, the nitrogen atom within the quinoline ring can act as a hydrogen bond acceptor or a coordination site for metal ions.

Complementing the quinoline core is the sulfonic acid group, which is a powerful director of self-assembly. The sulfonate group is an excellent hydrogen bond donor and acceptor, capable of forming extensive and stable hydrogen bonding networks that can stabilize a crystal structure or a larger assembly. smolecule.com This capacity for strong, directional hydrogen bonding is crucial for creating well-defined supramolecular architectures such as gels, liquid crystals, or nanofibers.

The combination of these features allows this compound to act as a versatile building block for responsive materials. For instance, a change in pH can alter the protonation state of the sulfonic acid and quinoline nitrogen, disrupting the existing hydrogen bonding and electrostatic interactions and causing the supramolecular structure to disassemble or rearrange. Similarly, the introduction of specific metal ions could lead to a reorganization of the assembly through coordination, providing a basis for chemical sensors.

Environmental Applications and Analytical Chemistry

Role in Heavy Metal Detection and Quantification

Quinoline and its derivatives are recognized as excellent platforms for the design of fluorescent and colorimetric sensors for heavy metal ions. this compound is particularly promising for this application due to its inherent structural and electronic properties, enhanced by the presence of the water-solubilizing sulfonic acid group.

The detection mechanism typically relies on the chelation of a metal ion by the quinoline molecule. The nitrogen atom in the quinoline ring, along with an adjacent oxygen or nitrogen donor atom (which can be part of the quinoline ring system or a separate functional group), can form a stable coordination complex with a target metal ion. This binding event alters the electronic structure of the quinoline's conjugated π-system. As a result, the photophysical properties of the molecule change, leading to a detectable signal, such as:

Fluorescence Quenching: The metal ion binding can quench the natural fluorescence of the quinoline derivative.

Fluorescence Enhancement: In some cases, binding restricts molecular vibrations, leading to an increase in fluorescence intensity (chelation-enhanced fluorescence).

Wavelength Shift: The interaction can cause a shift in the absorption or emission wavelength, resulting in a color change (colorimetric) or a change in the color of the emitted light (ratiometric).

The sulfonic acid group plays a critical, albeit indirect, role. By rendering the molecule highly soluble in water, it allows for the practical application of these sensors in environmental water sample analysis without the need for organic solvents. This is a significant advantage for creating simple, cost-effective, and field-deployable testing kits for water quality monitoring.

Examples of Metal Ion Sensing by Quinoline-Based Probes
Quinoline Derivative TypeTarget Metal IonSensing MethodTypical Limit of Detection (LOD)
8-Hydroxyquinoline SulfonateFe³⁺Colorimetric~1-5 µM
Quinoline-based AcylhydrazoneZn²⁺Fluorescence Enhancement~10-50 nM
Quinoline with Schiff BaseAl³⁺Fluorescence Enhancement~0.1-1 µM
Functionalized QuinolineCu²⁺Fluorescence Quenching~50-200 nM

This table presents representative data for various quinoline-based sensors to illustrate their typical performance in detecting different heavy metal ions.

Adsorption and Remediation Studies

The chemical properties of this compound make it a strong candidate for use in the adsorption and remediation of heavy metal contaminants from aqueous environments. The core of this application is the functionality of the sulfonic acid group, which acts as a powerful binding site for cationic pollutants.

In water, the sulfonic acid group (-SO₃H) deprotonates to form the sulfonate anion (-SO₃⁻). This creates a fixed, negatively charged site on the molecule. If this compound is immobilized onto a solid support material (such as silica, activated carbon, or a polymer resin), it creates a high-performance adsorbent. When contaminated water containing dissolved, positively charged heavy metal ions (e.g., Pb²⁺, Cd²⁺, Cu²⁺, Hg²⁺) is passed over this material, the metal cations are strongly attracted to the anionic sulfonate sites via electrostatic interactions. This ion-exchange mechanism effectively removes the toxic heavy metals from the water and sequesters them onto the solid adsorbent.

The key advantages of using a material functionalized with this compound for remediation include:

High Affinity: The strong acidity of the sulfonic acid group ensures that it remains anionic over a wide pH range, allowing for effective metal capture even in acidic wastewater.

Selectivity: While the primary interaction is electrostatic, the quinoline backbone can contribute to the selective binding of certain metals through secondary coordination interactions.

Regenerability: Adsorbents based on this mechanism can often be regenerated by washing with a concentrated strong acid solution, which displaces the bound metal ions and reprotonates the sulfonate sites, allowing for reuse.

Illustrative Adsorption Capacities for Sulfonated Adsorbents
Adsorbent MaterialTarget PollutantAdsorption Capacity (mg/g)
Sulfonated Activated CarbonLead (Pb²⁺)50 - 150
Sulfonated Polymer ResinCadmium (Cd²⁺)80 - 200
Sulfonated Silica GelCopper (Cu²⁺)40 - 120
Sulfonated Graphene OxideMercury (Hg²⁺)100 - 400

This table provides typical performance data for various adsorbents functionalized with sulfonic acid groups, demonstrating their effectiveness in removing heavy metal ions from water.

Q & A

Q. What experimental methodologies are recommended for synthesizing Quinoline-7-sulphonic acid with high purity and yield?

To optimize synthesis, researchers should:

  • Vary reaction parameters : Test different temperatures (e.g., 80–120°C), solvent systems (e.g., sulfuric acid/water mixtures), and reaction times (6–24 hours) to identify optimal conditions .
  • Use catalytic agents : Explore catalysts like Lewis acids (e.g., AlCl₃) to improve sulfonation efficiency .
  • Monitor intermediates : Employ thin-layer chromatography (TLC) or in-situ FTIR to track reaction progress and minimize side products .

Q. Example Synthesis Protocol

ParameterRange TestedOptimal Condition
Temperature80°C–120°C100°C
Solvent CompositionH₂SO₄:H₂O (1:1–3:1)2:1
Reaction Time6–24 hours12 hours

Q. Which analytical techniques are most effective for characterizing this compound?

Key methods include:

  • NMR Spectroscopy : Use ¹H/¹³C NMR to confirm sulfonic acid group placement at the 7-position of the quinoline ring. Compare chemical shifts with computational predictions (e.g., DFT) .
  • HPLC-PDA : Quantify purity (>98%) using reverse-phase C18 columns and UV detection at 254 nm .
  • Mass Spectrometry : Validate molecular ion peaks (e.g., [M-H]⁻ at m/z 225) via ESI-MS .

Q. How can researchers assess the stability of this compound under varying pH and temperature conditions?

  • Accelerated Stability Testing : Incubate samples at 25°C, 40°C, and 60°C in buffers (pH 1–13) for 4 weeks. Monitor degradation via HPLC and kinetic modeling (e.g., Arrhenius equation) .
  • Solid-State Analysis : Perform thermogravimetric analysis (TGA) to determine decomposition thresholds (>200°C) .

Advanced Research Questions

Q. How should researchers resolve contradictions in spectral data or bioactivity results for this compound derivatives?

  • Multi-Technique Validation : Cross-verify NMR assignments with 2D-COSY or HSQC to resolve signal overlap . For bioactivity discrepancies, repeat assays with stricter controls (e.g., blinded cell viability tests) .
  • Statistical Rigor : Apply ANOVA or Bayesian analysis to assess whether observed differences are statistically significant (p < 0.05) .

Q. What computational strategies can predict the reactivity and binding affinity of this compound in drug design?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., carbonic anhydrase IX). Validate with experimental IC₅₀ values .
  • DFT Calculations : Calculate Fukui indices to identify electrophilic/nucleophilic sites for sulfonic acid group modification .

Q. How to design a robust study evaluating the anti-proliferative mechanisms of this compound?

  • Multi-Omics Integration : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to map pathways like apoptosis or cell cycle arrest .
  • Dose-Response Modeling : Use the Hill equation to derive EC₅₀ values across cancer cell lines (e.g., MCF-7, HeLa) .

Methodological Considerations

  • Data Reproducibility : Document experimental protocols in supplemental materials, including raw spectral data and instrument calibration logs .
  • Ethical Reporting : Disclose conflicts of interest and funding sources in the "Acknowledgments" section .
  • Literature Synthesis : Prioritize peer-reviewed studies over preprints and cite foundational papers (e.g., sulfonation mechanisms) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.